

Commercial Availability of (1R)-(-)-10-Camphorsulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: (1R)-(-)-10-Camphorsulfonic acid

Cat. No.: B1360234

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(1R)-(-)-10-Camphorsulfonic acid (CSA), a chiral sulfonic acid derived from camphor, is a critical reagent in the pharmaceutical and fine chemical industries. Its primary application lies in the resolution of racemic mixtures, a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability of **(1R)-(-)-10-Camphorsulfonic acid**, typical quality specifications, and a practical workflow for supplier selection.

Commercial Availability and Specifications

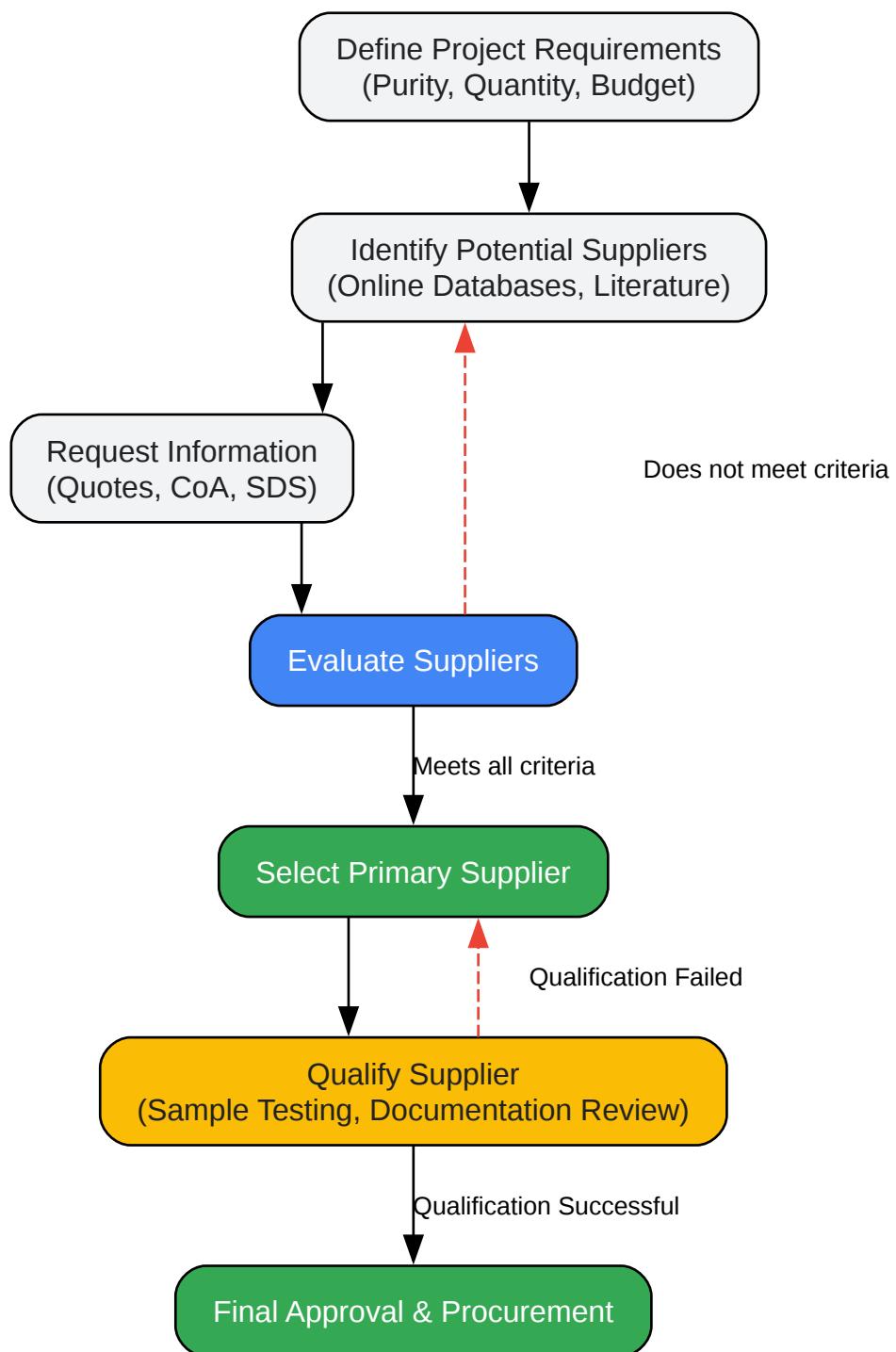
(1R)-(-)-10-Camphorsulfonic acid is readily available from a wide range of chemical suppliers, from large-scale manufacturers to specialized research chemical providers. The product is typically offered in various grades and quantities to suit different research and development needs. Key specifications to consider when sourcing this material are summarized in the table below.

Supplier Example	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation
Simson Pharma Limited	Certificate of Analysis provided	35963-20-3	C10H16O4 S	232.29	-	-
Muby Chemicals	≥ 99.5%	35963-20-3	C10H16O4 S	232.3	195-200 (decomposes)	-
Chem-Impex	≥ 98% (NMR)	35963-20-3	C10H16O4 S	232.3	196 - 202	[α]20/D -21±1°, c=2 in H2O [1]
Biosynth	-	35963-20-3	C10H16O4 S	232.3	198	-
Sigma-Aldrich (Merck)	≥ 98.0% (T)	35963-20-3	C10H16O4 S	232.30	198 (decomposes)	[α]20/D -21.5±1°, c=10% in H2O
Spectrum Chemical	-	35963-20-3	C10H16O4 S	232.30	-	-
Apollo Scientific	99%	35963-20-3	-	-	-	-
Home Sunshine Pharma	≥ 99.00%	35963-20-3	C10H16O4 S	-	198	-
Manchester Organics	0.97	35963-20-3	C10H16O4 S	232.297	-	-

Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific certificate of analysis for detailed and lot-specific data.

Supplier Selection Workflow

The selection of a suitable supplier for **(1R)-(-)-10-Camphorsulfonic acid** is a critical step that can impact the quality, consistency, and cost-effectiveness of a research or development project. The following workflow provides a structured approach to this process.



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Caption: A logical workflow for selecting a commercial supplier of **(1R)-(-)-10-Camphorsulfonic acid**.

Experimental Protocol: Chiral Resolution of a Racemic Amine

(1R)-(-)-10-Camphorsulfonic acid is widely used for the resolution of racemic amines through the formation of diastereomeric salts, which can then be separated by fractional crystallization. The following is a generalized protocol based on common literature procedures.^{[2][3][4]}

Materials:

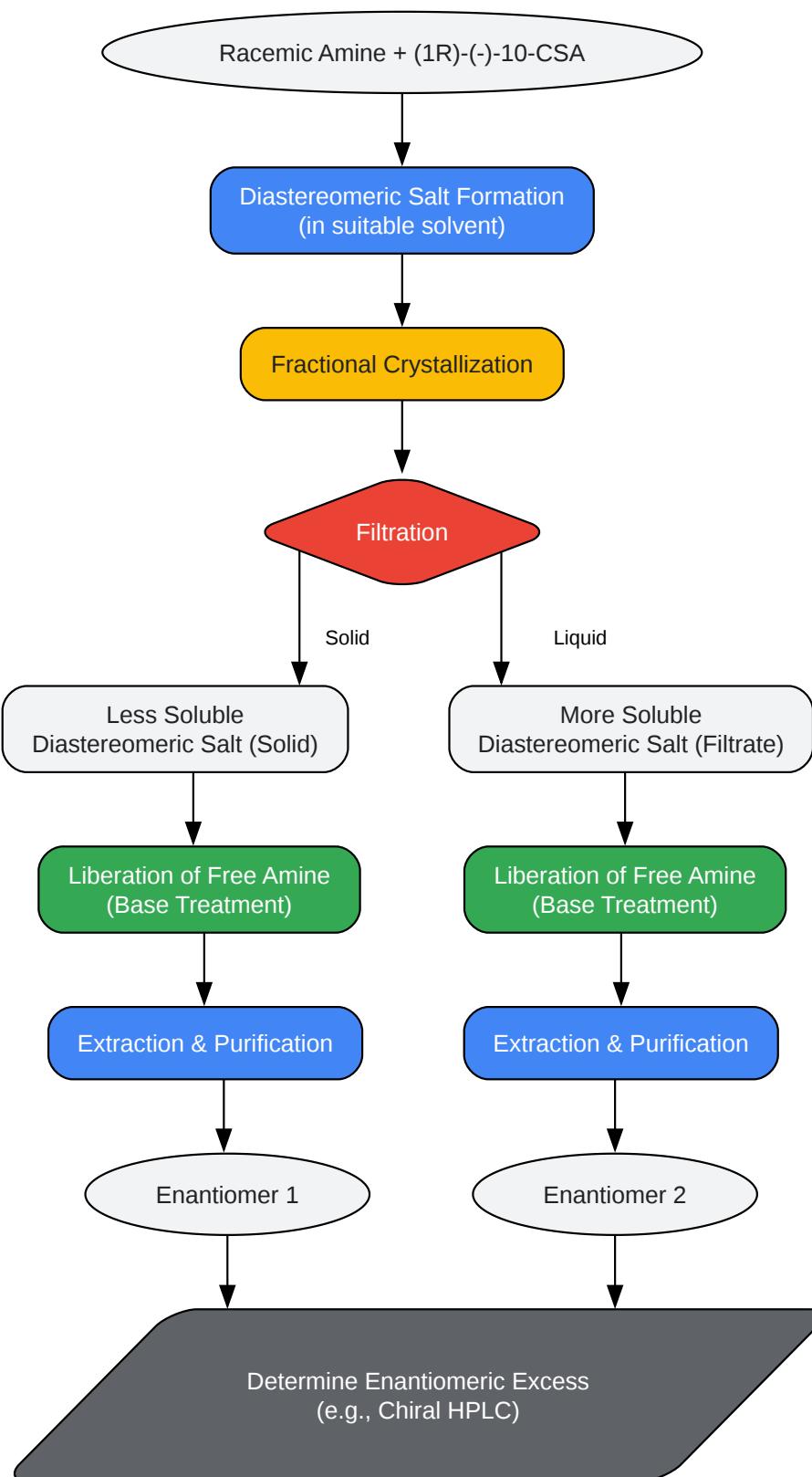
- Racemic amine
- **(1R)-(-)-10-Camphorsulfonic acid** (1.0 equivalent)
- Anhydrous solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
- Base for liberation of the free amine (e.g., aqueous NaOH, NaHCO₃)
- Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

Procedure:

- Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable anhydrous solvent. In a separate flask, dissolve one equivalent of **(1R)-(-)-10-Camphorsulfonic acid** in the same solvent. Slowly add the acid solution to the amine solution with stirring.
- Crystallization: The diastereomeric salt may precipitate immediately or require cooling, concentration of the solvent, or seeding to induce crystallization. The mixture is typically stirred at room temperature or cooled to a lower temperature to maximize the yield of the less soluble diastereomer.
- Isolation of Diastereomer: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The filtrate, containing the more soluble

diastereomer, should be saved for potential recovery of the other enantiomer.

- **Liberation of the Free Amine:** The isolated diastereomeric salt is dissolved in water or a suitable solvent and treated with a base (e.g., 1M NaOH) to neutralize the camphorsulfonic acid and liberate the free amine.
- **Extraction and Purification:** The free amine is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine.
- **Determination of Enantiomeric Excess:** The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

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Caption: A generalized experimental workflow for the chiral resolution of a racemic amine.

Conclusion

(1R)-(-)-10-Camphorsulfonic acid is a readily available and indispensable tool for the synthesis of enantiomerically pure compounds. A thorough evaluation of supplier specifications and a systematic approach to procurement are essential for ensuring the quality and success of research and development endeavors in the pharmaceutical and chemical industries. The provided workflows offer a framework for making informed decisions regarding the sourcing and application of this critical chiral resolving agent.

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